6-ethyl-2-mercapto-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
This compound belongs to a class of chemicals known as thieno[2,3-d]pyrimidin-4(3H)-ones. These compounds are significant due to their pharmacological activities and are often synthesized for screening in various biological activities.
Synthesis Analysis
- Synthesis from 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones obtained by cyclization of thienylthioureas in acidic medium is one method for creating derivatives of this compound (Devani et al., 1976).
- Another approach involves the synthesis of derivatives from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, characterized by analytical and spectral data (Ashalatha et al., 2007).
- A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves a catalytic four-component reaction using ketone, ethyl cyanoacetate, S8, and formamide (Shi et al., 2018).
Molecular Structure Analysis
- The molecular structure of these compounds is characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, which is a significant pharmacophore in medicinal chemistry. The various substituents on this core structure define the specific activities and properties of each derivative.
Chemical Reactions and Properties
- Chemical reactions involving these compounds often result in derivatives with a variety of biological activities, such as antimicrobial, anti-inflammatory, and anticonvulsant activities (Devani et al., 1976).
properties
IUPAC Name |
12-ethyl-12-methyl-4-phenyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-3-18(2)9-12-13(10-22-18)24-15-14(12)16(21)20(17(23)19-15)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYIBPUGYPHFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-6-methyl-3-phenyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one |
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